1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a chlorobenzyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
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Formation of Benzo[b]thiophene Derivative:
- Starting with a suitable thiophene precursor, a benzo[b]thiophene derivative can be synthesized through cyclization reactions. For instance, gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a common method .
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Hydroxypropylation:
- The benzo[b]thiophene derivative is then subjected to hydroxypropylation, often using epoxides under basic conditions to introduce the hydroxypropyl group.
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Urea Formation:
- The final step involves the reaction of the hydroxypropyl benzo[b]thiophene with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties due to the benzo[b]thiophene moiety.
Biology and Medicine:
- Potential applications in drug development, particularly as kinase inhibitors or other enzyme modulators.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzo[b]thiophene moiety can interact with biological targets through π-π stacking and hydrogen bonding, while the urea linkage can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
- 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxyethyl)-3-(4-chlorobenzyl)urea
- 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
Uniqueness:
- The presence of the hydroxypropyl group provides additional sites for hydrogen bonding and increases solubility.
- The chlorobenzyl moiety can enhance lipophilicity and membrane permeability, making it potentially more effective in biological systems.
This compound’s unique combination of functional groups makes it a versatile candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZNWYGHMWILHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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